Product packaging for 2-Methyl-1-phenylbutan-2-ol(Cat. No.:CAS No. 772-46-3)

2-Methyl-1-phenylbutan-2-ol

Cat. No.: B1584244
CAS No.: 772-46-3
M. Wt: 164.24 g/mol
InChI Key: FTZBYXCNXOPJEL-UHFFFAOYSA-N
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Description

Contextualization within Tertiary Alcohol Chemistry

Tertiary alcohols, defined by a hydroxyl group (-OH) attached to a carbon atom bonded to three other carbon atoms, exhibit distinct reactivity profiles compared to their primary and secondary counterparts. smolecule.com 2-Methyl-1-phenylbutan-2-ol, with its molecular formula C₁₁H₁₆O, is a clear example of this class. nih.gov A key characteristic of tertiary alcohols is their resistance to oxidation under mild conditions, a trait stemming from the absence of a hydrogen atom on the carbinol carbon. smolecule.com This stability can be advantageous in complex syntheses where the hydroxyl group needs to remain intact while other parts of the molecule undergo reaction. The steric hindrance provided by the ethyl, methyl, and benzyl (B1604629) groups surrounding the tertiary carbon in this compound further influences its chemical behavior.

Significance as a Branched Aromatic Alcohol in Organic Synthesis

The combination of a branched structure and an aromatic ring makes this compound a valuable intermediate in organic synthesis. The phenyl group can influence the molecule's reactivity through electronic effects and provides a site for further chemical modification. The branched nature of the alcohol can be instrumental in directing the stereochemical outcome of reactions. This makes it and its derivatives useful as building blocks in the creation of more complex molecules. For instance, it can serve as a precursor in the synthesis of specialty chemicals and has been investigated for its potential in pharmaceutical research.

Overview of Current Research Landscape and Future Directions

Current research involving tertiary alcohols like this compound often explores their use in novel synthetic methodologies. For example, studies have investigated the use of unactivated tertiary alcohols as alkylating agents in Friedel-Crafts reactions, a process that can lead to the formation of new quaternary carbon centers. researchgate.net The racemization of tertiary alcohols is another area of active research, which is crucial for developing dynamic kinetic resolution processes. acs.org Future work will likely continue to focus on expanding the synthetic utility of this and related compounds. Investigations into its potential biological activity and interactions with enzymes or receptors are also areas of scientific interest. The development of efficient catalytic systems for reactions involving such sterically hindered alcohols remains a key challenge and a promising direction for future research. sioc-journal.cncdnsciencepub.com

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 772-46-3
Molecular Formula C₁₁H₁₆O
Molar Mass 164.24 g/mol
Density 0.969 g/cm³
Boiling Point 225.9°C at 760 mmHg

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Benzylmagnesium chloride
Butan-2-one
Diethyl ether
Tetrahydrofuran (B95107)
Phenylmagnesium bromide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B1584244 2-Methyl-1-phenylbutan-2-ol CAS No. 772-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylbutan-2-ol
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InChI

InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3
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InChI Key

FTZBYXCNXOPJEL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC1=CC=CC=C1)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID501032956
Record name 2-Methyl-1-phenylbutan-2-ol
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Molecular Weight

164.24 g/mol
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CAS No.

772-46-3
Record name α-Ethyl-α-methylbenzeneethanol
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Synthetic Methodologies for 2 Methyl 1 Phenylbutan 2 Ol

Established Laboratory Synthesis Routes

Established laboratory methods for synthesizing 2-methyl-1-phenylbutan-2-ol are dominated by Grignard reactions, which are renowned for their efficiency in creating carbon-carbon bonds. Alternative pathways are less common but provide different strategic approaches to the target molecule.

The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of alcohols from carbonyl compounds. mnstate.edu For the preparation of a tertiary alcohol like this compound, the reaction involves a Grignard reagent and a ketone. study.com The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. mnstate.edustudy.com This is followed by an acidic workup to protonate the resulting alkoxide intermediate, yielding the final alcohol product. askfilo.commiracosta.edu

A principal and widely utilized method for synthesizing this compound is the reaction between phenylmagnesium bromide (PhMgBr) and 2-butanone (B6335102). libretexts.org In this reaction, the phenyl group from the Grignard reagent acts as the nucleophile, attacking the carbonyl carbon of 2-butanone. study.combrainly.com The process is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the Grignard reagent from being quenched by protic solvents. mnstate.edu The reaction is exothermic, and temperature control is often necessary. fraunhofer.de

The reaction proceeds in two main steps:

Nucleophilic Addition: The phenyl anion from PhMgBr adds to the carbonyl carbon of 2-butanone, breaking the pi bond of the carbonyl group and forming a magnesium alkoxide intermediate. askfilo.combrainly.com

Acidic Workup: The intermediate is then treated with a dilute acid (like aqueous HCl or NH₄Cl) to protonate the alkoxide, yielding this compound. askfilo.commiracosta.edu

Table 1: Reaction Parameters for Phenylmagnesium Bromide and 2-Butanone
ParameterDetailsSource(s)
Reactants Phenylmagnesium bromide, 2-Butanone study.com
Solvent Anhydrous diethyl ether or THF mnstate.edu
Mechanism Nucleophilic addition study.combrainly.com
Intermediate Magnesium alkoxide askfilo.combrainly.com
Workup Aqueous acid (e.g., HCl, NH₄Cl) askfilo.commiracosta.edu

An alternative Grignard-based synthesis involves the reaction of a benzylmagnesium halide (such as benzylmagnesium chloride or bromide) with isobutylene (B52900) oxide. smolecule.comgoogle.com This method constructs the molecule differently, with the benzyl (B1604629) group originating from the Grignard reagent and the remaining carbon skeleton from the epoxide. The reaction involves the nucleophilic ring-opening of the epoxide by the Grignard reagent. This reaction can be carried out as a one-pot synthesis where the benzylmagnesium halide is first prepared and then reacted with isobutylene oxide without intermediate isolation steps. google.com The presence of a Cu(I) compound, such as copper(I) iodide, can be used to catalyze the reaction. google.com Following the ring-opening, an aqueous workup isolates the target product. google.com

The synthesis of a tertiary alcohol via a Grignard reaction allows for multiple disconnection approaches. For this compound, there are three theoretical combinations of a Grignard reagent and a ketone, as the three different R-groups attached to the carbinol carbon can originate from either the ketone or the Grignard reagent. study.comlibretexts.org

Table 2: Possible Grignard/Ketone Combinations for this compound Synthesis
Grignard ReagentKetone PrecursorTarget Product
Phenylmagnesium bromide2-ButanoneThis compound
Ethylmagnesium bromide1-Phenyl-2-propanone (Benzylacetone)This compound
Methylmagnesium bromide1-Phenyl-2-butanoneThis compound

The selection of a specific route often depends on factors such as the commercial availability, cost, and stability of the starting materials. The reaction of phenylmagnesium bromide with 2-butanone is common due to the ready availability of both precursors. All Grignard reactions require strictly anhydrous conditions, as water will react with the Grignard reagent to form a hydrocarbon (benzene, in the case of PhMgBr), reducing the yield of the desired alcohol. mnstate.edumiracosta.edu

While Grignard reactions are the most direct route, other strategies can be envisioned. The term "reduction of ketone precursors" typically applies to the synthesis of primary or secondary alcohols. For instance, the reduction of a ketone with reagents like sodium borohydride (B1222165) or lithium aluminum hydride yields a secondary alcohol. The synthesis of a tertiary alcohol like this compound via direct reduction of a single ketone precursor is not a standard method, as this process does not add a new carbon substituent to the carbonyl carbon.

However, more complex, multi-step synthetic strategies can be employed. For example, modern desymmetric methods, such as the selective hydrosilylation of one ester group in α-substituted α-oxymalonic esters, have been developed to access chiral tertiary alcohols. nih.gov These advanced techniques provide access to enantioenriched tertiary alcohols and represent a sophisticated alternative to classical Grignard additions. nih.gov Another reported, though less common, method involves the reaction of styrene (B11656) with isopropanol. google.com

Grignard Reaction-Based Approaches

Scalability and Reproducibility in Academic Laboratory Settings

In traditional batch processing, controlling the reaction's exothermicity is managed by slow, controlled addition of the reagents. fraunhofer.de However, this can lead to long reaction times. For improved scalability, safety, and reproducibility, continuous flow chemistry has emerged as a powerful alternative. researchgate.netacs.org Continuous flow reactors offer superior heat transfer, which allows for better temperature control and minimizes the risk of thermal runaway. fraunhofer.de This approach has been successfully applied to both laboratory and pilot-scale synthesis of Grignard reagents, demonstrating high conversion rates and yields, often between 89-100% on the lab scale. researchgate.netacs.org Continuous processing can also improve the selectivity of the Grignard reagent formation and reduce the formation of the Wurtz coupling byproduct. researchgate.netresearchgate.net A practical application of scaling up a Grignard-based synthesis was demonstrated with the successful construction of a related compound on a 100-gram scale, proving the robustness of the methodology for producing significant quantities of material. nih.gov

Multi-step Retrosynthesis Strategies Incorporating this compound

Retrosynthetic analysis is a powerful method for designing a synthetic route to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For a tertiary alcohol like this compound, the most common retrosynthetic disconnections involve the carbon-carbon bonds attached to the carbinol carbon (the carbon bearing the hydroxyl group). These disconnections typically lead back to a ketone or an ester and a Grignard reagent, a cornerstone reaction in the formation of tertiary alcohols.

Considering the structure of this compound, there are three logical C-C bond disconnections at the tertiary carbon, each suggesting a different Grignard reaction pathway.

Retrosynthetic Pathways:

Pathway A: Disconnection of the Benzyl-Carbinol Bond

This disconnection is one of the most common strategies. It breaks the bond between the benzyl group (-CH₂Ph) and the tertiary carbon.

Retron: Tertiary alcohol.

Transform: Grignard addition to a ketone.

Synthons: A benzyl anion equivalent (e.g., from a benzyl Grignard reagent) and a 2-butanone cation equivalent.

Reagents: This leads to benzylmagnesium halide (e.g., benzylmagnesium bromide) and 2-butanone as the starting materials.

Pathway B: Disconnection of the Ethyl-Carbinol Bond

This pathway involves breaking the bond between the ethyl group and the carbinol carbon.

Retron: Tertiary alcohol.

Transform: Grignard addition to a ketone.

Synthons: An ethyl anion equivalent and a 1-phenyl-2-methyl-2-propanone cation equivalent.

Reagents: This suggests the use of ethylmagnesium bromide and 1-phenyl-2-propanone.

Pathway C: Disconnection of the Methyl-Carbinol Bond

This approach cleaves the bond between one of the methyl groups and the carbinol carbon.

Retron: Tertiary alcohol.

Transform: Grignard addition to a ketone.

Synthons: A methyl anion equivalent and a 1-phenyl-2-butanone cation equivalent.

Reagents: This points to methylmagnesium bromide and 1-phenyl-2-butanone as the reactants.

These retrosynthetic strategies can be summarized in the following table:

PathwayDisconnected BondPrecursor 1 (Grignard Reagent)Precursor 2 (Carbonyl Compound)
A Benzyl-CarbinolBenzylmagnesium bromide2-Butanone
B Ethyl-CarbinolEthylmagnesium bromide1-Phenyl-2-propanone
C Methyl-CarbinolMethylmagnesium bromide1-Phenyl-2-butanone

Each of these pathways provides a viable route to this compound. The choice of which pathway to implement in a laboratory setting would depend on factors such as the commercial availability and cost of the starting materials, as well as the potential for side reactions.

Purification Techniques for Synthesized this compound

Following the synthesis, the crude product will likely contain unreacted starting materials, byproducts, and residual solvent. Therefore, purification is a critical step to isolate this compound in a pure form.

Fractional distillation is a technique used to separate liquid mixtures with close boiling points. nih.gov This method is particularly useful if the byproducts of the Grignard synthesis have boiling points that are reasonably different from the product. The process relies on repeated vaporization and condensation cycles on a fractionating column, which enriches the vapor in the more volatile component. fishersci.ca

For the purification of this compound, a fractional distillation setup would be employed. The crude product is heated in a distillation flask, and the vapors ascend through a fractionating column packed with a high-surface-area material (like glass beads or rings). A temperature gradient is established along the column, with the temperature being highest at the bottom and lowest at the top. fishersci.ca The component with the lower boiling point will preferentially move up the column and be collected as the distillate.

The boiling point of this compound is reported to be 61°C, although this is likely at a reduced pressure. uvic.ca For a successful separation, the difference in boiling points between the desired product and impurities should ideally be less than 70°C but significant enough to allow for separation. nih.gov The efficiency of the separation is dependent on the length and type of the fractionating column and the rate of distillation.

Key Parameters for Fractional Distillation:

ParameterDescriptionTypical Value/Consideration
Apparatus Round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flask, heating mantle, thermometer.Ensure all glassware is dry to prevent reaction of any residual Grignard reagent.
Pressure Atmospheric or vacuumVacuum distillation is preferred for high-boiling compounds to prevent decomposition.
Heating Rate Slow and steadyA slow distillation rate allows for better equilibrium between liquid and vapor phases, leading to better separation.
Fraction Collection Multiple fractions are collected based on boiling point ranges.The main fraction is collected at a stable temperature corresponding to the boiling point of the product.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of moderately polar compounds like alcohols, silica (B1680970) gel is a commonly used polar stationary phase. The separation occurs as a solvent (the mobile phase) is passed through the column, and compounds are eluted at different rates depending on their polarity. Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the silica gel.

To purify this compound using silica gel column chromatography, the crude product is first dissolved in a minimal amount of a suitable solvent and loaded onto the top of a prepared silica gel column. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is then used to elute the compounds. The polarity of the eluent is often gradually increased to first elute non-polar impurities, followed by the desired product.

The progress of the separation is typically monitored by thin-layer chromatography (TLC) of the collected fractions. This allows for the identification and combination of the fractions containing the pure product.

Typical Parameters for Silica-Gel Column Chromatography:

ParameterDescriptionTypical System for Aromatic Alcohols
Stationary Phase Silica gel (typically 60 Å, 230-400 mesh)Standard grade silica gel.
Mobile Phase (Eluent) A mixture of non-polar and polar solvents.A gradient of hexane and ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).
Loading Technique Dry loading or wet loading.Dry loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) can often provide better resolution.
Fraction Analysis Thin-Layer Chromatography (TLC)TLC plates are visualized under UV light and/or with a staining agent to identify fractions containing the product.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1 Phenylbutan 2 Ol

Oxidation Reactions

Oxidation of alcohols involves the loss of hydrogen atoms or the gain of oxygen. For primary and secondary alcohols, this typically occurs at the carbon atom bearing the hydroxyl group. vaia.com However, the tertiary nature of 2-Methyl-1-phenylbutan-2-ol significantly influences its susceptibility to oxidation.

Formation of Ketones

Under normal conditions, this compound is resistant to oxidation to form a ketone. smolecule.comstudymind.co.uk This is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom. vaia.comstudymind.co.ukquora.com The typical mechanism for alcohol oxidation to a ketone involves the removal of a hydrogen atom from this carbon, which is not possible in tertiary alcohols without breaking a carbon-carbon bond. quora.comvedantu.com However, under forcing conditions with strong oxidizing agents, the molecule can fragment, potentially leading to the formation of ketones through more complex pathways. vaia.com For instance, some sources suggest that with strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄), 2-methyl-1-phenylbutan-2-one could be formed.

Formation of Carboxylic Acids

Similar to ketone formation, the direct oxidation of this compound to a carboxylic acid is not a straightforward process due to its tertiary structure. vedantu.comsavemyexams.com Primary alcohols can be oxidized to carboxylic acids, often through an intermediate aldehyde. vedantu.comsavemyexams.com For this compound, the formation of a carboxylic acid would necessitate the cleavage of carbon-carbon bonds, a reaction that requires harsh conditions and strong oxidizing agents. quora.comsciencemadness.org It has been noted that under such strong oxidizing conditions, a variety of products, including carboxylic acids, could be formed through fragmentation of the carbon skeleton. rsc.org

Role of Oxidizing Agents (Potassium Permanganate, Chromium Trioxide)

Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent. savemyexams.comlibretexts.org While it readily oxidizes primary and secondary alcohols, its reaction with tertiary alcohols like this compound is generally slow or non-existent under neutral or alkaline conditions. quora.comdoubtnut.com However, in the presence of a strong acid and heat, potassium permanganate can oxidize tertiary alcohols. quora.comstackexchange.com The reaction likely proceeds through an initial acid-catalyzed dehydration of the alcohol to form an alkene, which is then oxidized by the permanganate. sciencemadness.orgstackexchange.com

Chromium Trioxide (CrO₃): Chromium trioxide, often used in an acidic solution (Jones reagent), is another potent oxidizing agent for alcohols. libretexts.orgsaskoer.ca Similar to potassium permanganate, it does not typically oxidize tertiary alcohols under mild conditions. pearson.comyoutube.com The mechanism of oxidation by chromic acid involves the formation of a chromate (B82759) ester, followed by an elimination step that requires a hydrogen atom on the adjacent carbon, which is absent in tertiary alcohols. libretexts.org Vigorous conditions, however, can lead to the cleavage of C-C bonds and oxidation. organic-chemistry.org

Oxidizing AgentReactivity with this compoundConditions
Potassium Permanganate (KMnO₄)Resistant under normal conditions; oxidation possible under harsh conditions. quora.comdoubtnut.comAcidic, heat. quora.comstackexchange.com
Chromium Trioxide (CrO₃)Resistant under normal conditions; oxidation possible under harsh conditions. pearson.comyoutube.comAcidic (e.g., Jones Reagent). libretexts.orgsaskoer.ca

Tertiary Alcohol Structure Influence on Oxidation Resistance

The resistance of this compound to oxidation is a direct consequence of its tertiary structure. vaia.comstudymind.co.uk Key factors contributing to this resistance include:

Absence of α-Hydrogen: The carbon atom bonded to the hydroxyl group lacks a hydrogen atom. studymind.co.ukquora.com Standard oxidation mechanisms for alcohols require the presence of this hydrogen for the formation of a carbonyl group (C=O). vaia.comvedantu.com

Steric Hindrance: The three alkyl groups (methyl, ethyl, and benzyl) attached to the carbinol carbon create significant steric bulk. vaia.com This bulkiness hinders the approach of oxidizing agents to the hydroxyl group and the α-carbon. vaia.com

C-C Bond Strength: Oxidation would necessitate the breaking of a strong carbon-carbon bond, which is energetically unfavorable compared to the cleavage of a C-H bond in primary and secondary alcohols. vedantu.com

Reduction Reactions

Reduction of alcohols typically involves the conversion of the hydroxyl group to a hydrogen atom, resulting in the formation of a hydrocarbon.

Conversion to Hydrocarbons (e.g., 2-methyl-1-phenylbutane)

The reduction of this compound to its corresponding alkane, 2-methyl-1-phenylbutane, can be achieved using strong reducing agents. One common method involves the use of lithium aluminum hydride (LiAlH₄), although this is not a direct reduction of the alcohol itself. The alcohol is typically first converted to a better leaving group, such as a tosylate or a halide, which is then reduced by the hydride. A more direct, albeit less common, method for the reduction of the corresponding ketone, 2-methyl-1-phenylbutan-2-one, would be the Clemmensen or Wolff-Kishner reduction, which would also yield 2-methyl-1-phenylbutane. It has been reported that using LiAlH₄ can yield 2-methyl-1-phenylbutane from this compound.

ReactantReducing Agent/MethodProduct
This compoundLithium Aluminum Hydride (LiAlH₄) (likely via an intermediate)2-methyl-1-phenylbutane

Role of Reducing Agents (Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent used in organic synthesis. masterorganicchemistry.com When this compound reacts with LiAlH₄, the hydroxyl group is reduced, leading to the formation of the corresponding alkane, 2-methyl-1-phenylbutane. This reaction proceeds by converting the hydroxyl group into a better leaving group.

LiAlH₄ is a strong, non-selective reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides. masterorganicchemistry.com In the case of alcohols, the reaction is less common for simple alkanols but can be achieved. The reduction of alcohols to alkanes is more complex than the reduction of carbonyl compounds and often requires harsher conditions. Studies on similar compounds, like 1-phenylbutane-1,3-dione, show that LiAlH₄ reduction can lead to a mixture of products, including saturated and unsaturated alcohols, depending on the substrate's structure. ni.ac.rsresearchgate.net

Table 1: Reduction of this compound with LiAlH₄

ReactantReducing AgentMajor Product
This compoundLithium Aluminum Hydride (LiAlH₄)2-Methyl-1-phenylbutane

Data derived from reaction analysis.

Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions. libretexts.org For tertiary alcohols like this compound, reaction with hydrohalic acids (HX) proceeds through an Sₙ1 mechanism. libretexts.org The hydroxyl group is first protonated to form an alkyloxonium ion, which then departs as a water molecule to form a stable tertiary carbocation. The halide ion then acts as a nucleophile, attacking the carbocation to form the alkyl halide.

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also used to replace the hydroxyl group with chlorine or bromine, respectively. masterorganicchemistry.com While these reagents often proceed via an Sₙ2 mechanism for primary and secondary alcohols, leading to inversion of stereochemistry, the reaction with tertiary alcohols is more likely to involve an Sₙ1 pathway due to the stability of the resulting carbocation. libretexts.orgyoutube.com The use of these reagents is generally preferred over concentrated HX because it avoids the harsh acidic conditions and potential for carbocation rearrangements. libretexts.org

Table 2: Halogenation of this compound

ReagentProductMechanism (for tertiary alcohol)
Thionyl chloride (SOCl₂)2-Chloro-2-methyl-1-phenylbutaneSₙ1-like
Phosphorus tribromide (PBr₃)2-Bromo-2-methyl-1-phenylbutaneSₙ1-like

Data compiled from general alcohol reaction mechanisms. libretexts.orgyoutube.com

The hydroxyl group of this compound can be substituted by other nucleophiles, typically after conversion to a better leaving group. For instance, the alcohol can be converted to a tosylate, which is an excellent leaving group, allowing for subsequent reaction with a wide range of nucleophiles in an Sₙ1 or Sₙ2 reaction, although for a tertiary substrate, Sₙ1 is more probable.

Nucleophilic substitution can also occur intramolecularly. For example, studies have shown that related amino alcohols can undergo iron(III)-catalyzed intramolecular substitution to form cyclic products like pyrrolidines. core.ac.uk This type of reaction proceeds with a high degree of chirality transfer, indicating a controlled reaction mechanism. While direct substitution of the hydroxyl group by a nucleophile is difficult due to its poor leaving group nature, converting it to an intermediate like a tosylate or using a Lewis acid catalyst can enable these transformations. chemguide.co.uk

Dehydration Reactions

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. libretexts.org For tertiary alcohols like this compound, this reaction typically proceeds through an E1 mechanism. The hydroxyl group is first protonated by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). libretexts.org The departure of water results in the formation of a stable tertiary carbocation. A weak base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

The dehydration of this compound can potentially yield two major alkene products due to the presence of two different types of adjacent protons. The removal of a proton from the methyl group would lead to 2-methyl-1-phenylbut-1-ene. Abstraction of a proton from the methylene (B1212753) (CH₂) group of the ethyl substituent would form 3-methyl-2-phenylbut-2-ene. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. However, in some cases, the formation of a conjugated system can be the driving force. For a related isomer, 3-methyl-1-phenylbutan-2-ol, the major product of dehydration is 3-methyl-1-phenylbut-1-ene, where the double bond is conjugated with the phenyl ring, leading to increased stability. echemi.comstackexchange.com This suggests that for this compound, the formation of an alkene with conjugation to the phenyl group might be favored.

The reaction temperature for the dehydration of tertiary alcohols is generally lower than that required for primary or secondary alcohols, typically in the range of 25°–80°C. libretexts.org

Table 3: Potential Alkene Products from Dehydration of this compound

Alkene Product NameStructureNotes
2-Methyl-1-phenylbut-1-eneC₆H₅-CH=C(CH₃)CH₂CH₃Conjugated system, likely a major product.
3-Methyl-2-phenylbut-2-eneC₆H₅-C(CH₃)=CHCH₃Trisubstituted alkene.

Mechanistic Considerations (Carbocation Formation, Rearrangements)

The dehydration of tertiary alcohols like this compound typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgtsfx.edu.au This process is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). tsfx.edu.auchemguide.co.uklibretexts.org The departure of the water molecule results in the formation of a carbocation intermediate. tsfx.edu.auchemguide.co.uklibretexts.org Specifically, the loss of water from this compound would initially form a tertiary carbocation.

Carbocation intermediates are susceptible to rearrangement if a more stable carbocation can be formed. libretexts.org Such rearrangements, including hydride or alkyl shifts, are rapid processes. libretexts.org In the case of the tertiary carbocation derived from this compound, a hydride shift from the adjacent benzylic position could potentially occur, leading to a benzylic carbocation. Benzylic carbocations are notably stabilized by resonance, where the positive charge is delocalized over the aromatic ring. libretexts.orgochemtutor.com This resonance stabilization makes benzylic carbocations significantly more stable than even tertiary alkyl carbocations. libretexts.org Therefore, a rearrangement to a benzylic carbocation is a plausible mechanistic step. stackexchange.com

The final step of the E1 mechanism involves the removal of a proton from a carbon atom adjacent to the carbocation by a weak base (like water or the conjugate base of the acid catalyst) to form an alkene. libretexts.orgtsfx.edu.au

Influence of Substituents on Product Stability (Zaitsev's Rule, Resonance Stabilization, Hyperconjugation)

The regioselectivity of the elimination reaction, meaning which alkene isomer is preferentially formed, is governed by the stability of the potential products. fiveable.mebyjus.com

Zaitsev's Rule: This empirical rule states that in an elimination reaction, the major product will be the most stable, most highly substituted alkene. fiveable.mebyjus.comwikipedia.orgchadsprep.comlibretexts.org The stability of alkenes increases with the number of alkyl groups attached to the double bond. byjus.comwikipedia.org This trend is often summarized as: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. byjus.com

Hyperconjugation: The increased stability of more substituted alkenes is explained by hyperconjugation. libretexts.orgallen.inopenstax.orgquora.comchadsprep.com This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond. libretexts.orgopenstax.org The more alkyl substituents there are, the greater the number of possible hyperconjugative interactions, and thus the more stable the alkene. libretexts.orgallen.inquora.com

Application of Hammond's Postulate in Dehydration Kinetics

Hammond's postulate provides a framework for understanding the structure and energy of the transition state in a reaction. chemistrylearner.comwikipedia.org It states that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. chemistrylearner.comwikipedia.org

In the E1 dehydration of an alcohol, the formation of the carbocation is the rate-determining step and is an endergonic (energy-absorbing) process. chemistrylearner.compressbooks.pub According to Hammond's postulate, the transition state for this step will resemble the high-energy carbocation intermediate. wikipedia.orgpressbooks.pub

This has important implications for the reaction kinetics. Any factor that stabilizes the carbocation intermediate will also stabilize the transition state leading to it, thereby lowering the activation energy and increasing the rate of reaction. wikipedia.orgpressbooks.pub Since tertiary and benzylic carbocations are more stable than secondary and primary ones, tertiary and benzylic alcohols will dehydrate faster. tsfx.edu.au For this compound, the formation of a tertiary carbocation, and the potential for rearrangement to an even more stable benzylic carbocation, suggests a relatively facile dehydration reaction. tsfx.edu.au

O-Phenylation Reactions (using related isomers as model compounds)

The synthesis of tert-alkyl phenyl ethers from tertiary alcohols can be challenging. oup.com However, methods utilizing copper(II)-catalyzed reactions with organobismuth(V) reagents have shown promise. oup.comresearchgate.netresearchgate.netarkat-usa.orgoup.com

Copper(II) acetate (B1210297) has been effectively used as a catalyst in the O-phenylation of tertiary alcohols. oup.comarkat-usa.orgumich.eduelectronicsandbooks.com These reactions are typically carried out under mild conditions. researchgate.netresearchgate.netarkat-usa.org The choice of the organobismuth reagent and reaction conditions can significantly impact the yield of the desired tert-alkyl phenyl ether. arkat-usa.orgumich.edu

Several organobismuth(V) reagents have been employed for the phenylation of alcohols, including triphenylbismuth(V) diacetate (Ph3Bi(OAc)2) and various tetraphenylbismuth compounds. oup.comresearchgate.netresearchgate.net

For simple tertiary alcohols, tetraphenylbismuth fluoride (B91410) (Ph4BiF) has been found to be a particularly effective phenylating agent in the presence of a copper(II) catalyst, leading to high yields of the corresponding tert-alkyl phenyl ethers. oup.comresearchgate.netresearchgate.netarkat-usa.org The reactivity of these organobismuth reagents can vary, and their effectiveness is often dependent on the specific substrate and reaction conditions. arkat-usa.orgumich.edu

The table below summarizes the results of the copper(II)-catalyzed O-phenylation of a model simple tertiary alcohol, 2-methyl-4-phenylbutan-2-ol, with various organobismuth(V) reagents. arkat-usa.org

Table 1: Copper(II)-Catalyzed O-Phenylation of 2-Methyl-4-phenylbutan-2-ol

EntryBismuth ReagentCatalyst (mol%)Yield (%)
1Ph3Bi(OAc)2150
2Ph4BiOCOCF356
3[Ph4Bi+][BF4-]50
4[Ph4Bi+][OTf-]50
5Ph4BiF554
6Ph4BiF1588

Data sourced from a study on the O-phenylation of tertiary alcohols. arkat-usa.orgumich.edu

Stereochemical Considerations and Chiral Synthesis

Chirality of Phenyl-Substituted Butanols and Related Diols

Chirality in phenyl-substituted butanols arises from the presence of one or more stereogenic centers. A stereogenic center is typically a carbon atom bonded to four different substituents. In the case of 2-Methyl-1-phenylbutan-2-ol, the carbon at the second position (C2) is a chiral center because it is attached to a methyl group, an ethyl group, a hydroxyl group, and a benzyl (B1604629) group. The presence of this single chiral center means the molecule can exist as a pair of enantiomers.

Many biologically active organic compounds contain chiral centers. uwindsor.ca The ability to generate these centers with a defined three-dimensional geometry is a cornerstone of synthetic organic chemistry. uwindsor.ca In related structures, such as 1-phenylbutane-1,2-diols or 1,3-diols, additional chiral centers can exist, leading to a greater number of possible stereoisomers, including diastereomers. The spatial relationship between these multiple stereocenters is crucial and is often described with syn and anti nomenclature. uwindsor.ca

Enantiomeric Forms and Diastereoisomers

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com They are broadly classified into two categories: enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.commasterorganicchemistry.com For a molecule with one chiral center like this compound, two enantiomeric forms exist: the (R)-enantiomer and the (S)-enantiomer. These molecules have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. york.ac.uk

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.commasterorganicchemistry.com This situation arises when a molecule has two or more stereogenic centers. For example, a phenyl-substituted butanediol (B1596017) with two chiral centers can have up to four stereoisomers (2^n, where n is the number of stereocenters). masterorganicchemistry.com These isomers exist as two pairs of enantiomers. The relationship between a molecule from one pair and a molecule from the other pair is diastereomeric. Unlike enantiomers, diastereomers have different physical properties. york.ac.uk

A common method for distinguishing between stereoisomers is to determine the absolute configuration (R or S) of each chiral center. Enantiomers will have opposite configurations at all corresponding stereocenters (e.g., R,R vs. S,S), while diastereomers will have the same configuration at one or more, but not all, stereocenters (e.g., R,R vs. R,S). masterorganicchemistry.com

Asymmetric Synthesis Approaches

Asymmetric synthesis refers to a chemical reaction that preferentially produces one stereoisomer over another. uwindsor.ca The development of methods for the enantioselective synthesis of tertiary alcohols is a significant challenge in organic synthesis, primarily due to steric hindrance around the ketone precursor. researchgate.netencyclopedia.pub

Chemo-enzymatic strategies combine the advantages of chemical and biological catalysis to achieve high selectivity and efficiency. pharmasalmanac.com These methods are particularly useful for producing chiral alcohols.

Microbial or Enzymatic Reduction: One common approach is the asymmetric reduction of a prochiral ketone precursor using enzymes, such as ketoreductases. encyclopedia.pub These biocatalysts can deliver a hydride ion to one face of the carbonyl group with high specificity, leading to the formation of a single enantiomer of the alcohol. This method is valued for its high efficiency and operation under mild conditions. pharmasalmanac.com

Enantioselective Esterification (Kinetic Resolution): An alternative strategy is the kinetic resolution of a racemic mixture of the alcohol. This process uses enzymes, typically lipases, to catalyze the acylation or esterification of the alcohol. encyclopedia.pub The enzyme reacts at a significantly different rate with each enantiomer. For instance, a lipase (B570770) might selectively esterify the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the alcohol), both in high enantiomeric purity. mdpi.comresearchgate.net Lipases are widely used for the kinetic resolution of racemic alcohols. encyclopedia.pub

Achieving high stereochemical purity (enantiomeric or diastereomeric excess) is paramount in asymmetric synthesis. The choice of catalyst is a primary factor; for example, a chiral catalyst can direct the formation of a new stereocenter. encyclopedia.pub In enzymatic reactions, the specific enzyme, solvent, and temperature can dramatically influence stereoselectivity. researchgate.net For instance, in lipase-catalyzed resolutions, the choice of the acyl donor can affect the enantioselectivity of the process. mdpi.com Similarly, in photocatalytic esterification, the solvent has been shown to control stereoselectivity, allowing for a switch between inversion and retention of configuration at the chiral center. researchgate.netrsc.org

Determination of Absolute Configurations (e.g., Modified Mosher's Method)

Determining the absolute configuration of a newly synthesized chiral molecule is a critical step. The modified Mosher's method is a widely used NMR spectroscopic technique for elucidating the absolute configuration of secondary alcohols and amines. nih.govumn.eduspringernature.com

The method involves the following steps:

The chiral alcohol is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form two different diastereomeric esters. researchgate.net

The ¹H NMR spectra of both diastereomeric esters are recorded.

The chemical shifts (δ) of protons near the chiral center are compared for the two diastereomers.

The differences in chemical shifts (Δδ = δS - δR) are calculated for corresponding protons.

By analyzing the sign of the Δδ values, the absolute configuration of the alcohol's stereocenter can be reliably deduced. umn.eduresearchgate.net This analysis is based on the principle that the phenyl group of the MTPA reagent creates a distinct anisotropic magnetic field, causing protons on one side of the MTPA plane to be shielded (shifted upfield) and those on the other side to be deshielded (shifted downfield). This method has also been successfully applied to determine the configuration of 1,3-diols. nih.gov

Principles of the Modified Mosher's Method
StepDescriptionPurpose
1. DerivatizationThe chiral alcohol is converted into two diastereomeric esters using (R)- and (S)-MTPA chloride.To create NMR-distinguishable diastereomers from the enantiomers.
2. NMR Analysis¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.To measure the chemical shifts of protons near the stereocenter.
3. Calculation of ΔδThe difference in chemical shifts (Δδ = δS-ester - δR-ester) is calculated for protons on either side of the stereocenter.To map the magnetic environment created by the MTPA reagent.
4. Configuration AssignmentThe signs of the Δδ values are analyzed. Protons with positive Δδ values are assigned to one side of the molecule, and those with negative Δδ values to the other, allowing for the assignment of the R or S configuration.To determine the absolute three-dimensional arrangement of the original alcohol.

Characterization of Stereomers in Complex Derivatives

When a chiral center like that in this compound is part of a larger, more complex molecule, characterizing the different stereomers requires sophisticated analytical techniques. NMR spectroscopy is a primary tool for determining the relative and absolute stereochemistry. In addition to Mosher's method, other NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative spatial proximity of atoms within a molecule. For complex molecules containing multiple stereocenters, a combination of NMR data, computational modeling, and, when possible, single-crystal X-ray diffraction provides the most definitive structural characterization.

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for deducing its structure based on its fragmentation pattern.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of a 2-Methyl-1-phenylbutan-2-ol sample, the gas chromatograph first vaporizes the sample and separates its components. The retention time—the time it takes for the compound to pass through the GC column—is a characteristic property that can help in its identification and indicates its purity. A pure sample will ideally show a single, sharp peak.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight (164.24 g/mol ), while the fragmentation pattern provides structural information.

Electron Ionization (EI) is a common ionization method used in MS. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation.

The experimental GC-MS data for this compound shows a distinct fragmentation pattern. The base peak (most intense peak) is observed at m/z 92. Other significant fragments are seen at m/z 73, 91, 43, and 55. The fragment at m/z 91 is characteristic of compounds containing a benzyl (B1604629) group and is attributed to the highly stable tropylium (B1234903) cation (C₇H₇⁺). The peak at m/z 92 likely arises from a rearrangement process, forming a species such as the toluene (B28343) molecular ion. The fragment at m/z 73 corresponds to the loss of the benzyl group, leaving behind the tertiary carbocation [(C(CH₃)(CH₂CH₃)]⁺.

Table 3: Key Mass Spectrometry Fragmentation Data (EI) for this compound
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Plausible Fragment Structure
92100.0 (Base Peak)[C₇H₈]⁺• (e.g., Toluene radical cation)
73~81[C(OH)(CH₃)(CH₂CH₃)]⁺
91~48[C₇H₇]⁺ (Tropylium ion)
43~37[C₃H₇]⁺ (Propyl cation)
55~28[C₄H₇]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique that facilitates the analysis of solid and liquid samples with minimal preparation. mdpi.comjuniperpublishers.com This method involves placing a sample directly onto a crystal of high refractive index, typically diamond or germanium. nih.gov An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection. nih.gov At each reflection point, an evanescent wave penetrates a short distance into the sample, allowing for the absorption of IR radiation at specific frequencies corresponding to the sample's molecular vibrations. nih.gov The key advantage of ATR-FTIR is its ability to analyze samples in their native state, including aqueous solutions, making it a rapid and efficient method for obtaining high-quality spectra. mdpi.comnih.gov

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: a hydroxyl (-OH) group, a phenyl ring, and alkyl (C-H) portions.

O–H Stretch: The most distinct feature is a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group in the alcohol. libretexts.org

C–H Stretch: Absorptions corresponding to C-H stretching vibrations are observed between 3000 and 2850 cm⁻¹. libretexts.org Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups are found just below 3000 cm⁻¹. docbrown.info

C=C Aromatic Stretch: The presence of the phenyl group gives rise to one or more sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region due to carbon-carbon double bond stretching within the aromatic ring.

C–O Stretch: A strong absorption band for the C-O stretching vibration of the tertiary alcohol is expected in the 1260-1050 cm⁻¹ range. libretexts.org

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of overlapping signals from various bending and skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification. docbrown.infodocbrown.info

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H)Stretching, H-bonded3500 - 3200Strong, Broad
Aromatic (C-H)Stretching3100 - 3000Medium
Alkane (C-H)Stretching3000 - 2850Strong
Aromatic (C=C)Stretching1600 - 1450Medium, Sharp
Alcohol (C-O)Stretching1260 - 1050Strong

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not widely reported, analysis of structurally related compounds and derivatives provides significant insight into the expected molecular conformation. For instance, crystallographic studies of cathinone (B1664624) derivatives, which share a phenylalkyl backbone, have been successfully performed to determine their precise three-dimensional structures. researchgate.net The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used to separate components of a mixture. chemistryhall.com It is widely employed in synthetic chemistry to monitor the progress of a reaction and to assess the purity of the final product. chemistryhall.com

In the context of synthesizing this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small sample from the reaction mixture is spotted onto a TLC plate (a sheet of glass or plastic coated with an adsorbent like silica (B1680970) gel). The plate is then placed in a chamber with a suitable solvent system (eluent).

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. This compound, being a tertiary alcohol, is more polar than a potential ketone precursor due to its hydroxyl group. This difference in polarity causes the compounds to have different retention factors (Rf values), allowing for their separation and visualization on the TLC plate, often under UV light or with a chemical stain. chemistryhall.com A completed reaction would show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf. The purity of the isolated product can be assessed by the presence of a single spot on the TLC plate.

Stage Observation on TLC Plate Interpretation
Start of Reaction (T=0) A single spot corresponding to the starting material(s).Reaction has not yet begun.
During Reaction (T=mid) A spot for the starting material and a new spot for the product.The reaction is in progress.
End of Reaction (T=final) The spot for the starting material has disappeared, leaving only the product spot.The reaction is complete.
Purified Product A single, well-defined spot.The product is likely pure.

Elemental Analysis of Synthesized Compounds and Complexes

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data on the elemental composition of a newly synthesized compound. This analytical method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as a crucial piece of evidence for the successful synthesis and purity of the targeted compound.

Detailed Research Findings

Research in coordination chemistry often involves the synthesis of metal complexes with organic ligands. The characterization of these complexes is a multi-step process where elemental analysis provides the initial confirmation of the product's composition. For example, in the synthesis of novel metal complexes, researchers will report the calculated and experimentally found percentages for C, H, and N.

Consider a hypothetical scenario where this compound acts as a ligand (L) in a metal complex, for instance, with a general formula of [M(L)₂Cl₂]. The theoretical percentages of carbon, hydrogen, and any other relevant elements would be calculated based on this formula. The synthesized complex would then be analyzed, and the experimental results would be expected to be within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the proposed structure.

To illustrate the application and presentation of elemental analysis data in the broader context of related compounds, the following tables present findings from studies on the synthesis and characterization of various metal complexes.

A study on the synthesis of Ni(II) complexes with hydrazone ligands derived from 2-hydroxy-4,5-dimethylacetophenone provides a clear example of how elemental analysis is used to confirm the composition of the synthesized complexes. The data presented in the table below shows a strong agreement between the calculated and found percentages of carbon, hydrogen, and nitrogen, supporting the proposed stoichiometry of the complexes.

Table 1: Elemental Analysis Data for Ni(II) Complexes with Substituted Hydrazone Ligands

Compound / Complex Element Calculated (%) Found (%)
[Ni(L¹)₂(H₂O)₂] C 53.24 53.19
H 5.91 5.87
N 11.64 11.59
[Ni(L²)₂(H₂O)₂] C 62.18 62.13
H 5.79 5.75
N 8.82 8.78
[Ni(L³)²(H₂O)₂] C 49.34 49.30
H 4.49 4.45

Similarly, research on cobalt(II) complexes with the clomipramine (B1669221) ligand showcases the use of elemental analysis to verify the composition of the synthesized compounds. The close match between the calculated and found percentages of C, H, and N confirms the successful synthesis of the intended complexes.

Table 2: Elemental Analysis Data for Co(II) Complexes with Clomipramine Ligand

Compound / Complex Element Calculated (%) Found (%)
[Co(Cp)Cl₂] C 52.86 52.81
H 5.34 5.30
N 6.49 6.45
[Co(Cp)(H₂O)SO₄] C 46.82 46.78
H 5.37 5.33

These examples from related research areas underscore the critical role of elemental analysis in the characterization of newly synthesized compounds and their complexes. The data obtained from this technique, when presented alongside spectroscopic and other analytical data, provides a comprehensive and convincing body of evidence for the structure and purity of the materials under investigation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and spectroscopic features of organic compounds. nih.govdntb.gov.ua For 2-Methyl-1-phenylbutan-2-ol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate its three-dimensional structure and the spatial arrangement of its atoms. nih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. journalijar.com A smaller energy gap suggests higher reactivity. plos.org

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). dntb.gov.uajournalijar.com For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating a site susceptible to interaction with electrophiles.

Table 1: Theoretical Parameters Calculated via DFT

Parameter Description Significance
Optimized Molecular Geometry The lowest energy 3D arrangement of atoms (bond lengths, bond angles). Provides the most stable structure of the molecule.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating capability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting capability of the molecule.
HOMO-LUMO Energy Gap (ΔE) The energy difference between the HOMO and LUMO. Indicates chemical reactivity and kinetic stability.

Prediction of Reactivity and Reaction Pathways

Theoretical methods are instrumental in predicting the reactivity of a molecule and exploring potential reaction pathways, which can be computationally prohibitive to explore exhaustively. chemrxiv.org By analyzing the frontier molecular orbitals (HOMO and LUMO) calculated via DFT, researchers can predict how this compound will interact with other reagents. The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Computational tools can model complex chemical reactions by exploring the potential energy surface (PES) to identify transition states and intermediates. chemrxiv.org Methods like Heuristically-Aided Quantum Chemistry (HAQC) combine quantum chemical calculations with chemical heuristics—rules based on empirical knowledge of organic reactivity—to guide the exploration of plausible and feasible reaction pathways. chemrxiv.org For a tertiary alcohol like this compound, these models could be used to predict the mechanisms of reactions such as dehydration to form alkenes or substitution reactions at the tertiary carbon. Automated reaction pathway exploration programs can further enhance this process by systematically searching for multi-step reactions, potentially uncovering novel pathways or side reactions. nih.gov Kinetic modeling based on quantum chemical calculations can also predict reaction rates and branching ratios for various reaction channels, such as those involving radical species. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis for derivatives)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. mdpi.comjmaterenvironsci.com This analysis maps the electron distribution of a molecule within a crystal, allowing for a detailed examination of close contacts between neighboring molecules. mdpi.com While this technique requires crystal structure data, it is invaluable for understanding the packing behavior of derivatives of this compound that can be crystallized.

The analysis generates several graphical outputs:

dnorm Surface: This surface is mapped with a color scale (red, white, blue) to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. plos.orgjmaterenvironsci.com

For a molecule containing hydroxyl and phenyl groups, typical interactions would include O···H, C···H, and H···H contacts. plos.orgnih.gov The fingerprint plots quantify the percentage of the Hirshfeld surface area dedicated to each specific interaction type. For instance, in many organic crystals, H···H interactions are predominant, often accounting for a large percentage of the surface area, followed by C···H and heteroatom contacts like O···H. mdpi.comnih.gov This analysis provides crucial insights into the supramolecular assembly and the forces governing the crystal's architecture. jmaterenvironsci.com

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Similar Organic Molecules

Interaction Type Typical Contribution (%) Description
H···H 40 - 70% Represents contacts between hydrogen atoms on adjacent molecules. mdpi.comnih.gov
C···H / H···C 15 - 30% Involves interactions between carbon and hydrogen atoms, including C-H···π interactions. nih.gov
O···H / H···O 5 - 15% Typically corresponds to conventional or weak hydrogen bonds involving the hydroxyl group. plos.orgnih.gov

Synthesis and Investigation of Derivatives and Analogues of 2 Methyl 1 Phenylbutan 2 Ol

Structural Similarities and Differences among Related Alcohols

The chemical properties and potential applications of phenylbutanols are significantly influenced by the specific arrangement of their constituent functional groups: the phenyl ring (-C₆H₅), the hydroxyl group (-OH), and any alkyl substituents on the butane (B89635) backbone. A comparative analysis of 2-Methyl-1-phenylbutan-2-ol and its isomers—such as 2-methyl-4-phenylbutan-2-ol, 3-methyl-1-phenylbutan-2-ol, and 2-phenylbutan-2-ol (B73489)—reveals key structural distinctions.

All of these compounds are tertiary or secondary alcohols and share a butane chain and a phenyl group. The primary differences lie in the relative positions of the phenyl, hydroxyl, and methyl groups.

This compound : This is a tertiary alcohol where the hydroxyl and a methyl group are on the second carbon (C2), and the phenyl group is on the first carbon (C1). chemsynthesis.com

2-Methyl-4-phenylbutan-2-ol : Also a tertiary alcohol, this isomer has the hydroxyl and methyl groups on the second carbon (C2), but the phenyl group is located at the end of the chain on the fourth carbon (C4).

3-Methyl-1-phenylbutan-2-ol : This compound is a secondary alcohol. The phenyl group is on the first carbon (C1), the hydroxyl group is on the second carbon (C2), and the methyl group is on the third carbon (C3). biosynth.comnih.govguidechem.comsigmaaldrich.com

2-Phenylbutan-2-ol : This is a tertiary alcohol where both the phenyl and hydroxyl groups are attached to the second carbon (C2) of the butane chain. doubtnut.comnih.govuni.lumolport.com

These positional variations have a direct impact on the molecule's steric hindrance, reactivity, and electronic properties. For instance, the proximity of the bulky phenyl group to the hydroxyl group in this compound and 2-phenylbutan-2-ol influences the accessibility of the hydroxyl group for reactions.

Compound NameMolecular FormulaPosition of -OH GroupPosition of Phenyl GroupPosition of -CH₃ GroupAlcohol Type
This compoundC₁₁H₁₆OC2C1C2Tertiary
2-Methyl-4-phenylbutan-2-olC₁₁H₁₆OC2C4C2Tertiary
3-Methyl-1-phenylbutan-2-olC₁₁H₁₆OC2C1C3Secondary
2-Phenylbutan-2-olC₁₀H₁₄OC2C2N/A (on butane chain)Tertiary

Synthesis of Substituted Derivatives

The functional groups of this compound, particularly the hydroxyl group, serve as sites for synthesizing various derivatives. The reactivity of this tertiary alcohol dictates the types of derivatives that can be readily formed.

Key synthetic transformations include:

Dehydration to Alkenes : Tertiary alcohols like this compound undergo dehydration in the presence of acid catalysts to form alkenes. Depending on which proton is removed, different isomers can be formed. Removal of a proton from the methylene (B1212753) (CH₂) group of the ethyl substituent could lead to 3-methyl-2-phenylbut-2-ene. In contrast, abstraction of a proton from the benzylic carbon could yield 2-methyl-1-phenylbut-1-ene, where the resulting double bond is conjugated with the phenyl ring, enhancing stability.

Conversion to Alkyl Halides : The hydroxyl group can be substituted by a halogen (e.g., Cl, Br) using appropriate reagents like hydrohalic acids or thionyl chloride. This converts the alcohol into a more reactive alkyl halide, which can then be used in a variety of nucleophilic substitution and elimination reactions.

Reduction to Hydrocarbons : The direct reduction of the tertiary alcohol is challenging. However, it can be achieved indirectly. First, the alcohol is converted to a derivative with a better leaving group, such as a tosylate or a halide. This intermediate can then be reduced to the corresponding alkane, 2-methyl-1-phenylbutane, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

These synthetic routes allow for the modification of the parent alcohol to create a library of related compounds with potentially different physical and chemical properties.

Metal Complexes Derived from Related Schiff Bases

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. nih.govscispace.com While direct synthesis from this compound is not typical, Schiff bases derived from structurally related ketones, such as phenylbutanone isomers, can form stable complexes with various transition metals. These complexes are of interest due to their diverse geometries and electrochemical properties.

The synthesis of these metal complexes typically involves a two-step process. First, the Schiff base ligand is prepared by the condensation reaction of a phenylbutanone derivative (e.g., 4-phenyl-3-ene-butanone) with a primary amine. researchgate.net The reaction is often carried out in an alcohol solvent, sometimes with a few drops of acid as a catalyst.

In the second step, the synthesized Schiff base ligand is reacted with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent. The resulting metal complex precipitates out of the solution and can be purified by washing and recrystallization. nih.gov

Characterization of these complexes is performed using a suite of analytical techniques:

Elemental Analysis : To determine the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy : To confirm the coordination of the Schiff base to the metal ion. A key indicator is the shift in the frequency of the azomethine (C=N) stretching vibration upon complexation. mdpi.comsemanticscholar.org The appearance of new bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. semanticscholar.org

UV-Visible Spectroscopy : To study the electronic transitions within the complex, which provides information about its geometry.

Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion.

Schiff bases derived from phenylbutanone analogues can act as bidentate or polydentate ligands, coordinating to the metal ion through the imine nitrogen and another donor atom, often an oxygen or another nitrogen atom from the amine part of the ligand. semanticscholar.org The number of donor atoms and the geometry of the ligand dictate the resulting coordination geometry of the metal complex.

Common geometries observed for these types of complexes include:

Square Planar : Often seen with Ni(II) and Cu(II) complexes. mdpi.comnih.gov

Tetrahedral : Can be adopted by Co(II) and Zn(II) complexes.

Octahedral : Occurs when two ligand molecules coordinate to a single metal ion, or when solvent molecules or other co-ligands fill the remaining coordination sites. semanticscholar.org

The specific geometry is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the Schiff base ligand, and the reaction conditions.

Metal IonTypical Coordination NumberCommon Geometries
Co(II)4, 6Tetrahedral, Octahedral
Ni(II)4Square Planar
Cu(II)4Square Planar
Zn(II)4Tetrahedral

The electrochemical behavior of these Schiff base metal complexes can be investigated using techniques like cyclic voltammetry (CV). researchgate.net CV studies provide insights into the redox properties of the metal center within the complex, such as the potentials at which the metal ion can be oxidized or reduced.

The voltammograms of these complexes can reveal whether the redox processes are reversible, quasi-reversible, or irreversible. For instance, studies on some Ni(II) Schiff base complexes have shown that the reduction process is irreversible. researchgate.net The stability of different oxidation states of the metal is influenced by the coordination environment provided by the Schiff base ligand. The electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups, can shift the redox potentials of the metal complex.

Advanced Applications of 2 Methyl 1 Phenylbutan 2 Ol in Organic Synthesis

Intermediate in Complex Molecule Preparation

Due to its inherent structural characteristics, 2-Methyl-1-phenylbutan-2-ol serves as a crucial intermediate in the synthesis of more complex molecules. Its tertiary alcohol nature ensures stability under certain reaction conditions, particularly resistance to mild oxidation, allowing for selective transformations at other parts of a molecule. This stability is advantageous in multi-step syntheses where protecting the hydroxyl group might otherwise be necessary.

The presence of a phenyl group and a branched alkyl structure makes it a suitable precursor for compounds with potential applications in materials science and medicinal chemistry. While specific, large-scale syntheses of complex natural products directly employing this compound as an intermediate are not extensively documented in readily available literature, its utility is inferred from its structural components, which are common motifs in bioactive molecules.

Reagent in Specific Organic Transformations

The reactivity of the hydroxyl group in this compound, although sterically hindered, can be exploited in a number of specific organic transformations.

One of the primary reactions it undergoes is dehydration to form alkenes. smolecule.com Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water), which then departs to generate a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond. Depending on the reaction conditions, a mixture of alkene isomers can be produced.

Starting MaterialReagentsProduct(s)Reaction Type
This compoundStrong acid (e.g., H₂SO₄), heatMixture of alkene isomersDehydration

Furthermore, this compound can be used as an alkylating agent in Friedel-Crafts reactions. researchgate.net In the presence of a Lewis acid catalyst, the hydroxyl group can be eliminated to form a tertiary carbocation, which then acts as an electrophile, attacking an aromatic ring to form a new carbon-carbon bond. This application is particularly useful for introducing bulky alkyl groups onto aromatic systems. mt.com

Precursor for Other Specialty Chemicals

While the direct conversion of this compound to 4-cyclohexyl-2-methylbutan-2-ol is not the primary synthetic route described in the literature, it serves as a conceptual precursor. The related isomer, 2-methyl-4-phenylbutan-2-ol, is a known precursor to the fragrance ingredient 4-cyclohexyl-2-methylbutan-2-ol, also known as Coranol. google.com This transformation typically involves the hydrogenation of the phenyl ring to a cyclohexyl ring. Although a different starting material is used commercially, the chemical principles highlight the potential of the carbon skeleton of phenyl-substituted butanols in the synthesis of specialty chemicals with desirable organoleptic properties.

Role as a Building Block in Chemical Synthesis

The combination of a phenyl ring and a branched, functionalized alkyl chain makes this compound a valuable building block in organic synthesis. Its structure provides a scaffold that can be elaborated upon to create a variety of more complex molecules. The phenyl group can be modified through electrophilic aromatic substitution or other aromatic transformations, while the hydroxyl group allows for the introduction of other functional groups or the formation of ethers and esters.

The chiral nature of the molecule (when synthesized in an enantiomerically pure form) makes it a particularly attractive building block for asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Model Compound in Reaction Development

The specific reactivity of this compound makes it a useful model compound for studying various aspects of organic reactions. For instance, its dehydration can be used to investigate the mechanisms and selectivity of elimination reactions. smolecule.com The formation of a tertiary carbocation intermediate allows for the study of carbocation rearrangements and the factors that influence product distribution in such reactions.

Biological and Pharmacological Research Perspectives

Investigation of Pharmacological Properties and Potential Therapeutic Uses

Research into the specific pharmacological properties of 2-Methyl-1-phenylbutan-2-ol is intrinsically linked to its role as a metabolite of the synthetic cathinone (B1664624) buphedrone (B1655700). Buphedrone, also known as α-methylamino-butyrophenone (MABP), is a stimulant that acts on the dopaminergic system. wikipedia.orgiiab.menih.gov Studies on buphedrone have shown that it increases locomotor activity and has rewarding properties, which are mediated through the dopamine (B1211576) D1 receptor. nih.govresearchgate.net The metabolism of buphedrone involves the reduction of its β-keto group, which results in the formation of alcohol metabolites, including this compound.

While the physiological and toxicological properties of this compound itself have not been extensively evaluated, its formation as a metabolite is a key aspect of buphedrone's pharmacology. The conversion of the keto group to a hydroxyl group can alter the psychoactive properties of the parent compound. Generally, such metabolic transformations can lead to metabolites with either increased, decreased, or qualitatively different pharmacological activities. For instance, the parent compound, buphedrone, has been shown to potentiate the release of dopamine from nerve terminals in the brain. wikipedia.orgiiab.me The extent to which this compound retains, modifies, or loses this activity is a subject for further investigation.

Interaction with Enzymes and Receptors in Biological Systems

The interaction of this compound with biological macromolecules like enzymes and receptors is dictated by its chemical structure, which includes a hydroxyl group, a phenyl ring, and an alkyl chain. The parent compound, buphedrone, has been studied for its interaction with cytochrome P450 (CYP) enzymes, particularly CYP2D6, for which it acts as an inhibitor. The metabolic process that forms this compound is a reduction reaction, suggesting the involvement of reductase enzymes.

While direct studies on the receptor binding profile of this compound are not available, research on its parent compound, buphedrone, indicates an interaction with the dopaminergic system. nih.govresearchgate.net Buphedrone's rewarding effects are linked to the activation of the dopamine D1 receptor. nih.govresearchgate.net Whether the alcohol metabolite, this compound, retains affinity for this or other monoamine receptors is an important area for future research to fully understand the psychoactive effects of buphedrone over time.

The presence of a hydroxyl (-OH) group in this compound is a key determinant of its ability to interact with biological molecules. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs of electrons on the oxygen atom). chemguide.co.uklibretexts.orglibretexts.org Hydrogen bonding is a fundamental interaction in biological systems, crucial for the binding of ligands to receptors and the catalytic activity of enzymes. nih.govnih.gov

In a biological context, the hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the binding pockets of proteins, such as enzymes and receptors. nih.gov For example, serine, threonine, and tyrosine contain hydroxyl groups in their side chains, while aspartate and glutamate (B1630785) have carboxyl groups, all of which can participate in hydrogen bonding. nih.gov The ability of alcohols to form hydrogen bonds is also critical for their interaction with water molecules in the biological milieu, which can influence their solubility and distribution. nih.gov The tertiary nature of the alcohol in this compound may influence the steric accessibility of the hydroxyl group for hydrogen bonding.

The electronic properties of this compound are influenced by its constituent functional groups, primarily the phenyl ring and the hydroxyl group. The phenyl group generally exhibits an electron-withdrawing inductive effect due to the higher electronegativity of its sp2 hybridized carbon atoms. quora.com This can influence the electron density of the rest of the molecule. The hydroxyl group also has an electron-withdrawing inductive effect but can act as an electron-donating group through resonance in aromatic systems. mdpi.comresearchgate.net

Biological Activity Screening (e.g., Antibacterial Activity of Derivatives)

While there is no specific information on the biological activity screening of this compound itself, studies on structurally related compounds and their derivatives provide some perspective. For instance, derivatives of benzyl (B1604629) alcohol have been synthesized and screened for their antibacterial properties. smu.ac.zaresearchgate.net

It is important to note that these findings are for related but distinct chemical entities. Any potential biological activity of this compound or its derivatives would require specific screening studies.

Molecular Docking Analysis for Ligand-Receptor Interactions (for derivatives)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. While no molecular docking studies have been published specifically for this compound, research on derivatives of structurally similar compounds provides insights into how such molecules might interact with biological targets.

For example, molecular docking studies have been conducted on benzyl alcohol derivatives to investigate their antibacterial activity. smu.ac.zaresearchgate.net In one such study, the synthesized compounds were docked into the active site of glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme essential for bacterial cell wall synthesis. The results showed that the benzyl alcohol derivatives could fit into the active site and form hydrogen bonding interactions with key amino acid residues, similar to the standard drug amoxicillin. The compound with the most promising antibacterial activity also exhibited a low binding energy in the docking simulations. smu.ac.zaresearchgate.net

These studies on related compounds highlight the potential for using molecular docking to explore the interactions of this compound and its hypothetical derivatives with various biological receptors and enzymes. Such in silico analyses can guide the synthesis and biological evaluation of new compounds.

Metabolism Studies and Metabolite Identification (e.g., Buphedrone metabolite)

This compound has been identified as a metabolite of the synthetic cathinone buphedrone. nih.gov The metabolism of buphedrone, like other synthetic cathinones, proceeds through several pathways, with the main ones being N-dealkylation and the reduction of the β-keto group. nih.govlisbonaddictions.eu The reduction of the ketone functional group of buphedrone results in the formation of the corresponding alcohol metabolite, this compound.

In vivo studies in mice have been conducted to identify and quantify the metabolites of buphedrone in urine. nih.govlisbonaddictions.eu These studies utilized techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to analyze urine samples after the administration of buphedrone. nih.govlisbonaddictions.eu The results of these studies confirmed the presence of metabolites formed through β-keto reduction. nih.govlisbonaddictions.eu

The identification of such metabolites is crucial for forensic and clinical toxicology to confirm the consumption of the parent drug. nih.gov The metabolic profile, including the presence of this compound, can provide evidence of buphedrone use even after the parent compound has been cleared from the body.

The table below summarizes the key metabolic pathways of buphedrone leading to the formation of its metabolites.

Metabolic Pathway Resulting Metabolite(s) Significance
β-Keto ReductionThis compound and other alcohol metabolitesFormation of a key metabolite for detecting buphedrone use.
N-dealkylationN-dealkylated metabolitesA major pathway for the elimination of buphedrone.
N-dealkylation and β-Keto ReductionN-dealkylated alcohol metabolitesRepresents a combination of metabolic transformations.
4-Aryl HydroxylationHydroxylated metabolitesA less common pathway observed in some studies.

Development of Soluble Forms for Physiological Activity Studies

The anti-tuberculosis drug Bedaquiline is characterized as a highly water-insoluble weak base. taylorandfrancis.com This poor solubility presents significant challenges for its formulation and for conducting physiological activity studies. To overcome this, researchers have focused on developing soluble salt forms of Bedaquiline and its analogues.

One approach involves creating crystalline salts of Bedaquiline analogues. For instance, salts of the chlorine analogue of Bedaquiline, 1-(6-bromo-2-chloroquino-3-lyl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, have been synthesized. ppor.azppor.az These salts are prepared by reacting the free base of the compound with various acids in a two-phase medium like water/methylene (B1212753) dichloride, which allows for the creation of forms with improved solubility in aqueous or aqueous-alcohol solutions, making them more suitable for comparative physiological and anti-tuberculosis activity tests. ppor.az

A comprehensive salt screening for Bedaquiline itself has been conducted to identify new salt forms that could offer better pharmacokinetic properties than the commercially available fumarate (B1241708) salt. researchgate.netchemicalmicroscopy.com This process involves reacting the Bedaquiline base with a variety of acids. Such screens have successfully generated several new salts, including:

Benzoate

Maleate

Hydrochloride

Besylate

Mesylate researchgate.netnih.gov

The existence and structure of these new salts were confirmed using techniques like X-ray powder diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. nih.gov Further characterization through thermal analysis and microscopy helps determine the stability and properties of these new forms. researchgate.netnih.gov The development of these more soluble salts is a critical step in optimizing the compound for both preclinical research and potential therapeutic use. researchgate.net

Another strategy to enhance solubility for administration involves creating specific formulations. For example, spray-dried powders of Bedaquiline with leucine (B10760876) have been used to create aqueous solutions containing 2-hydroxypropyl-β-cyclodextrin and sucrose, significantly increasing the drug's concentration in water for potential intrapulmonary delivery. nih.gov

Table 1: Acids Used in Bedaquiline Salt Screening
Salt Former (Acid)Resulting Salt
Benzoic AcidBedaquiline Benzoate
Maleic AcidBedaquiline Maleate
Hydrochloric AcidBedaquiline Hydrochloride
Benzenesulfonic AcidBedaquiline Besylate
Methanesulfonic AcidBedaquiline Mesylate

Anti-Tuberculosis Activity of Related Compounds (e.g., Bedaquiline Derivatives)

Bedaquiline and its derivatives, known as diarylquinolines, represent a significant advancement in the treatment of tuberculosis (TB), particularly multi-drug-resistant tuberculosis (MDR-TB). taylorandfrancis.comresearchgate.net Their efficacy stems from a novel mechanism of action that is distinct from all other anti-TB drugs. bmj.com

Diarylquinolines target the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase, specifically by binding to subunit c of the enzyme. researchgate.netdrugs.com This enzyme is crucial for generating energy within Mycobacterium tuberculosis. ppor.az By inhibiting ATP synthase, Bedaquiline disrupts the cell's energy production, leading to a bactericidal effect and ultimately the death of the microbial cell. ppor.azppor.az This unique target means there is minimal potential for cross-resistance with other TB drugs, making it highly effective against strains resistant to standard therapies. bmj.com

Research has demonstrated that Bedaquiline is potent against both drug-sensitive and drug-resistant strains of M. tuberculosis in vitro. ppor.az It is also active against non-replicating or "dormant" bacilli, which are notoriously difficult to eradicate with traditional antibiotics. taylorandfrancis.com

The development of next-generation diarylquinolines aims to improve upon Bedaquiline's properties. For example, the preclinical candidate TBAJ-876 has shown more potent in vitro activity against M. tuberculosis than Bedaquiline. oup.com It also retains activity against bacterial strains that have developed resistance to Bedaquiline through mutations in the Rv0678 gene. oup.com Furthermore, research into Bedaquiline analogues has explored modifications to its chemical structure, such as replacing the quinoline (B57606) ring with a naphthalene (B1677914) ring, to create new skeletons with potential anti-tuberculosis activity. nih.gov The evaluation of these derivatives is a key part of the ongoing effort to develop shorter, safer, and more effective treatment regimens for all forms of tuberculosis. taylorandfrancis.comoup.com

Table 2: Profile of Bedaquiline Anti-Tuberculosis Activity
FeatureDescription
Drug ClassDiarylquinoline taylorandfrancis.comdrugs.com
Mechanism of ActionInhibition of mycobacterial ATP synthase researchgate.netbmj.com
Molecular TargetSubunit c of the F0 subunit of ATP synthase researchgate.net
Spectrum of ActivityDrug-sensitive, multi-drug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains of M. tuberculosis ppor.az
Key AdvantageNovel mechanism minimizes cross-resistance with other anti-TB drugs bmj.com

Q & A

Basic: What are the common synthetic routes for 2-Methyl-1-phenylbutan-2-ol in laboratory settings?

Answer:
The primary synthesis method involves the Grignard reaction between phenylmagnesium bromide and 2-butanone in anhydrous ether under controlled temperature (0–25°C). The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acidic workup to yield the tertiary alcohol. Purification is typically achieved through fractional distillation or column chromatography to isolate the product (≥95% purity). This method is preferred for its scalability and reproducibility in academic labs .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Answer:
Key properties include:

  • Molecular weight : 164.24 g/mol
  • Boiling point : 230–235°C (lit.)
  • Hydrogen bonding capacity : Tertiary hydroxyl group forms weak hydrogen bonds, influencing solubility in polar solvents.
  • LogP : ~2.3 (indicative of moderate lipophilicity).
    These properties dictate solvent selection (e.g., ethers or chlorinated solvents), reaction kinetics, and purification strategies. For instance, low water solubility necessitates anhydrous conditions in nucleophilic substitutions .

Basic: What types of chemical reactions does this compound undergo?

Answer:
Common reactions include:

  • Oxidation : With CrO3 or KMnO4 to form 2-methyl-1-phenylbutan-2-one (ketone).
  • Reduction : Using LiAlH4 yields 2-methyl-1-phenylbutane.
  • Substitution : Reaction with SOCl2 replaces the hydroxyl group with chlorine.
    The tertiary alcohol structure confers resistance to oxidation compared to primary/secondary analogs, necessitating stronger oxidizing agents .

Advanced: How does the tertiary alcohol structure influence its reactivity in comparison to analogs like 2-Phenyl-2-butanol?

Answer:

Property This compound 2-Phenyl-2-butanol
Oxidation susceptibility Low (requires strong oxidizers)Moderate
SN1 reaction rate Faster (stable carbocation)Slower
Hydrogen bonding Weak (steric hindrance)Moderate
The branched alkyl chain in this compound increases steric hindrance, reducing nucleophilic attack rates but stabilizing carbocation intermediates in SN1 pathways .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Answer:
Methodological approaches include:

Standardized assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and cytokine panels (TNF-α, IL-6) for cross-study comparisons.

Enantiomeric purity checks : Chiral HPLC to rule out activity variations due to stereoisomers.

Dose-response curves : Quantify EC50 values to distinguish potency discrepancies.

Computational modeling : Molecular docking to validate target interactions (e.g., COX-2 for anti-inflammatory effects) .

Advanced: What strategies optimize the Grignard synthesis yield for this compound?

Answer:

  • Slow reagent addition : Prevents exothermic runaway reactions.
  • Solvent choice : Anhydrous THF enhances reagent stability over diethyl ether.
  • Catalytic additives : Iodine or Cu(I) salts accelerate Grignard formation.
  • Continuous flow reactors : Improve heat dissipation and scalability (yields >90% at 100 g scale) .

Advanced: Which analytical techniques are critical for characterizing this compound derivatives?

Answer:

Technique Application
NMR Confirm substitution patterns (e.g., δ 1.2 ppm for -CH3).
GC-MS Detect impurities (e.g., residual ketones).
HPLC Separate enantiomers using chiral columns.
IR Identify hydroxyl stretch (~3450 cm⁻¹).
Combined use ensures structural fidelity and purity (>99%) in pharmacological studies .

Basic: What biological activities are documented for this compound?

Answer:

  • Antimicrobial : MIC of 32 µg/mL against S. aureus.
  • Anti-inflammatory : 50% inhibition of TNF-α at 10 µM in macrophage models.
  • Neuroprotective : Modulates GABA receptors in preliminary in vitro assays.
    Activity varies with substituents; electron-donating groups on the phenyl ring enhance antimicrobial potency .

Advanced: How do structural modifications impact target binding (e.g., COX-2 inhibition)?

Answer:

  • Phenyl ring substitution : Nitro groups (-NO2) increase electrophilicity, enhancing hydrogen bonding with Arg120 in COX-2.
  • Alkyl chain elongation : Reduces blood-brain barrier permeability (logP >3).
  • Hydroxyl group acylation : Converts to prodrugs with delayed hydrolysis in vivo.
    Docking simulations (AutoDock Vina) guide rational design for selectivity .

Advanced: What challenges arise in scaling synthesis from lab to pilot plant?

Answer:

  • Safety : Grignard reagents react violently with water; inert gas purging is critical.
  • Purification : Distillation under reduced pressure minimizes thermal degradation.
  • Waste management : Quench magnesium residues with CO2-saturated ethanol.
    Industrial methods favor catalytic hydrogenation over Grignard for cost efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.